Eniluracil
Descripción general
Descripción
Eniluracil actúa como un inhibidor de la dihidropirimidina deshidrogenasa, una enzima responsable de la rápida degradación del 5-fluorouracilo en el cuerpo . Al inhibir esta enzima, this compound prolonga la vida media del 5-fluorouracilo, aumentando así su eficacia y reduciendo sus efectos secundarios .
Aplicaciones Científicas De Investigación
Se utiliza principalmente en combinación con 5-fluorouracilo para mejorar su eficacia terapéutica y reducir sus efectos secundarios . Eniluracil ha mostrado ser prometedor en el tratamiento de varios cánceres, incluidos el colorrectal, el de mama, el gástrico, el de cabeza y cuello, el de ovario y el carcinoma de células basales de la piel . Además, this compound se ha investigado por su potencial para mejorar la biodisponibilidad oral del 5-fluorouracilo, lo que lo convierte en una opción de tratamiento más conveniente y eficaz para los pacientes .
Mecanismo De Acción
Eniluracil ejerce sus efectos inhibiendo irreversiblemente la dihidropirimidina deshidrogenasa, la enzima responsable de la rápida degradación del 5-fluorouracilo en el cuerpo . Al inhibir esta enzima, this compound prolonga la exposición de las células tumorales al 5-fluorouracilo, aumentando así sus efectos citotóxicos . Esta inhibición también reduce la formación de metabolitos tóxicos, que pueden contribuir a los efectos secundarios asociados con la terapia con 5-fluorouracilo .
Análisis Bioquímico
Biochemical Properties
Eniluracil interacts with the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of 5-FU . By inactivating DPD, this compound prolongs the half-life of 5-FU, leading to sustained plasma concentrations of the drug .
Cellular Effects
This compound, when given with 5-FU, has been studied for its effects on various types of cells, particularly in the context of cancer . It has been observed to influence cell function by enhancing the efficacy of 5-FU, an anticancer drug .
Molecular Mechanism
The molecular mechanism of this compound involves the inactivation of DPD, an enzyme that metabolizes 5-FU . This inactivation leads to a prolonged half-life of 5-FU and sustained plasma concentrations, enhancing the drug’s anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause sustained, presumed therapeutic concentrations of 5-FU over time . Cumulative dose-limiting myelosuppression was observed during the fourth and fifth cycles following administration of 5-FU .
Metabolic Pathways
This compound is involved in the metabolic pathway of 5-FU. It interacts with the enzyme DPD, leading to the inactivation of DPD and a subsequent increase in the half-life of 5-FU .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Eniluracil se puede sintetizar a través de una reacción de acoplamiento de Sonogashira. Este método implica el acoplamiento de 5-yodouracilo con etilnitrilo trimetilsilano en presencia de un catalizador de paladio y un co-catalizador de cobre . La reacción se lleva a cabo típicamente en una atmósfera inerte, como nitrógeno o argón, y requiere una base, como trietilamina, para facilitar el proceso de acoplamiento .
Métodos de producción industrial: La producción industrial de this compound sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactores de gran escala y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final . Las condiciones de reacción, como la temperatura, la presión y el tiempo de reacción, se controlan cuidadosamente para maximizar la eficiencia y minimizar la formación de subproductos .
Análisis De Reacciones Químicas
Tipos de reacciones: Eniluracil experimenta principalmente reacciones de sustitución debido a la presencia del grupo etinilo. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y condiciones comunes:
Reacciones de sustitución: this compound puede reaccionar con nucleófilos, como aminas o tioles, en presencia de una base, como hidróxido de sodio o carbonato de potasio.
Reacciones de oxidación: this compound se puede oxidar utilizando agentes oxidantes, como permanganato de potasio o peróxido de hidrógeno, en condiciones ácidas o básicas.
Reacciones de reducción: this compound se puede reducir utilizando agentes reductores, como borohidruro de sodio o hidruro de aluminio y litio, en condiciones anhidras.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de this compound N-sustituidos, mientras que las reacciones de oxidación pueden producir derivados hidroxilados o carboxilados .
Comparación Con Compuestos Similares
Eniluracil es único en su capacidad para mejorar la eficacia terapéutica del 5-fluorouracilo al inhibir la dihidropirimidina deshidrogenasa . Otros compuestos similares incluyen capecitabina y tegafur, que también se utilizan en combinación con 5-fluorouracilo para mejorar su eficacia . this compound es distinto en su mecanismo de acción y su capacidad para mejorar la biodisponibilidad oral del 5-fluorouracilo .
Compuestos similares:
- Capecitabina
- Tegafur
- UFT (combinación de tegafur y uracilo)
El mecanismo de acción único de this compound y su potencial para mejorar el índice terapéutico del 5-fluorouracilo lo convierten en un compuesto valioso en el campo de la terapia contra el cáncer.
Propiedades
IUPAC Name |
5-ethynyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,3H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZGNYDSEBIJDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10208696 | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Normally, 5-FU is rapidly broken down in the body by an enzyme known as dihydropyrimidine dehydrogenase (DPD). Eniluracil irreversibly inhibits DPD, thereby substantially slowing the breakdown of 5-FU and prolonging exposure of the tumor cells to the drug. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59989-18-3 | |
Record name | Eniluracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59989-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eniluracil [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059989183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eniluracil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eniluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10208696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENILURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2W0W5XIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does eniluracil exert its effect on 5-fluorouracil metabolism?
A: this compound acts as an irreversible inhibitor of DPD, the enzyme responsible for the primary catabolic pathway of 5-FU. [, , , ] This inhibition prevents the degradation of 5-FU into its inactive metabolite, dihydrofluorouracil, thereby increasing its bioavailability and potentially enhancing its therapeutic effect. []
Q2: What is the impact of this compound on dihydropyrimidine dehydrogenase activity in tumor cells?
A: this compound completely inactivates DPD activity in human solid tumors. [] This inactivation has been observed in colorectal tumors, where this compound treatment resulted in undetectable DPD activity. []
Q3: How does this compound administration affect 5-fluorouracil pharmacokinetics?
A: this compound significantly alters the pharmacokinetics of 5-FU. It prolongs 5-FU half-life, reduces its clearance, and promotes linear pharmacokinetics. [] Studies have shown a 20-fold increase in half-life and a 22-fold decrease in clearance. []
Q4: What are the downstream consequences of dihydropyrimidine dehydrogenase inhibition by this compound?
A4: DPD inhibition by this compound leads to several downstream effects:
- Increased 5-FU bioavailability: This allows for oral administration of 5-FU with more predictable pharmacokinetics. [, , ]
- Elevated plasma uracil levels: this compound blocks uracil degradation, resulting in a significant increase in plasma uracil concentrations. [, ]
- Enhanced 5-FU antitumor activity (in some preclinical models): This has been observed in specific animal models, particularly when this compound is administered before 5-FU. [, ]
- Potential for 5-FU anabolism inhibition: this compound can inhibit uridine phosphorylase (UP), an enzyme involved in 5-FU activation. This may explain the inferior clinical outcomes observed in some this compound/5-FU trials. []
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C6H4N2O2, and its molecular weight is 136.11 g/mol. []
Q6: Does this compound possess any catalytic properties?
A: this compound is not known to exhibit any catalytic properties. It functions primarily as an enzyme inhibitor, specifically targeting DPD. [, ]
Q7: Have computational methods been used to study this compound?
A: Yes, computational chemistry has been employed to predict the crystal structure of this compound, for which growing suitable single crystals for X-ray diffraction has been challenging. [, ] Researchers utilized molecular modeling techniques incorporating powder X-ray diffraction data and lattice energy calculations to propose plausible crystal structures. []
Q8: How do structural modifications of this compound affect its activity?
A8: Limited information is available on the SAR of this compound and its analogs. Further research is needed to elucidate the impact of structural modifications on its potency and selectivity for DPD.
Q9: Is there information available on SHE regulations for this compound?
A9: The provided research primarily focuses on the preclinical and clinical investigation of this compound. Information on specific SHE (Safety, Health, and Environment) regulations and compliance is not included in these studies.
Q10: What is the absorption and bioavailability of orally administered this compound?
A: this compound is well-absorbed following oral administration. [, ] Although specific bioavailability data is not provided in the research, its ability to completely inactivate DPD suggests significant systemic exposure. [, ]
Q11: How is this compound metabolized and excreted?
A11: Specific details regarding the metabolism and excretion pathways of this compound are not extensively discussed in the provided research.
Q12: Does the dosing schedule of this compound influence its pharmacodynamic effects?
A: Yes, the duration of DPD inhibition by this compound is influenced by the dosing schedule. [] Daily administration for 3 days resulted in DPD recovery within 3 weeks, while a single dose schedule led to faster recovery within 2 weeks. []
Q13: Has this compound demonstrated single-agent antitumor activity?
A: this compound itself does not possess antitumor activity. [] Its role is to enhance the efficacy of 5-FU by inhibiting its degradation. [, ]
Q14: What were the outcomes of clinical trials evaluating this compound/5-fluorouracil?
A: Clinical trials of this compound/5-FU have yielded mixed results. While some Phase I and II trials showed promise, Phase III trials in colorectal cancer revealed inferior outcomes compared to standard 5-FU/leucovorin regimens. [, , ] Various factors, including dosing schedules and potential inhibition of 5-FU anabolism by this compound, may have contributed to these findings. [, , ]
Q15: What are the common toxicities associated with this compound/5-fluorouracil therapy?
A15: The most frequently observed toxicities in patients treated with this compound/5-FU were primarily gastrointestinal and hematological, including:
- Diarrhea: This was the most common side effect, with varying severity. [, , , ]
- Myelosuppression: This was dose-limiting in some studies, particularly with the 5-day schedule. [, ]
- Nausea and Vomiting: These were commonly reported side effects, generally mild to moderate in severity. [, ]
- Mucositis: This ranged in severity, with some patients experiencing grade 3 mucositis. [, ]
Q16: Has this compound been linked to any long-term adverse effects?
A16: The long-term safety profile of this compound is not extensively covered in the provided research. Further investigation is needed to assess potential long-term risks.
Q17: What analytical methods are used to quantify this compound and 5-fluorouracil in biological samples?
A17: Researchers have employed various analytical techniques to measure this compound and 5-FU concentrations, including:
- High-performance liquid chromatography (HPLC): Used to separate and quantify 5-FU and its metabolites in biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): A highly sensitive and specific method for simultaneously quantifying this compound and 5-FU in human plasma. []
- Gas chromatography-mass spectrometry (GC-MS): Employed to determine plasma uracil levels. []
Q18: Is there information available regarding the environmental impact of this compound?
A18: The provided research primarily focuses on the pharmacological and clinical aspects of this compound. Data concerning its environmental impact, degradation, and ecotoxicological effects is not available in these studies.
Q19: Have studies investigated the dissolution rate and solubility of this compound?
A19: Specific information about the dissolution and solubility of this compound is not included in the research papers provided.
Q20: What are the key parameters assessed during the validation of analytical methods for this compound and 5-fluorouracil?
A: Analytical methods for this compound and 5-FU, such as the LC-MS/MS method, undergo rigorous validation to ensure accuracy, precision, specificity, linearity, range, sensitivity (limit of quantification), and stability. [] These validation parameters are crucial for generating reliable and reproducible data in clinical and preclinical studies. []
Q21: What measures are taken to ensure the quality of this compound during development and manufacturing?
A21: Specific details regarding the quality control and assurance procedures for this compound are not described in the provided research.
Q22: Does this compound induce any immunological responses?
A22: The research presented does not provide information regarding the immunogenicity of this compound or its potential to elicit immunological responses.
Q23: Does this compound interact with drug transporters?
A23: The provided research does not offer specific details about potential interactions between this compound and drug transporters.
Q24: Can this compound induce or inhibit drug-metabolizing enzymes other than DPD?
A: The research primarily focuses on the inhibitory effect of this compound on DPD. [, , ] Information regarding its potential to modulate the activity of other drug-metabolizing enzymes is not available in these studies.
Q25: What is known about the biocompatibility and biodegradability of this compound?
A25: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its biocompatibility or biodegradability.
Q26: Are there alternative compounds or strategies to enhance 5-fluorouracil efficacy?
A26: Yes, several other strategies and compounds have been explored to improve 5-FU efficacy, including:
- Leucovorin (folinic acid): A biochemical modulator that enhances the binding of 5-FU to its target enzyme, thymidylate synthase. [, , ]
- Capecitabine: An orally administered prodrug of 5-FU that is converted to 5-FU preferentially in tumor tissues. [, , ]
- UFT (tegafur/uracil): A combination of the 5-FU prodrug, tegafur, and uracil, which inhibits DPD activity in the gastrointestinal tract, thereby increasing 5-FU bioavailability. [, , ]
- S-1: An oral formulation containing tegafur, a DPD inhibitor (gimeracil), and oxonic acid (an inhibitor of pyrimidine phosphoribosyltransferase). [, ]
Q27: Are there established procedures for the recycling and waste management of this compound?
A27: The research provided does not discuss specific protocols for recycling or managing waste generated during the production, use, or disposal of this compound.
Q28: What research tools and resources are essential for studying this compound?
A28: Key research infrastructure and resources for investigating this compound include:
- Preclinical models: In vivo and in vitro models are crucial for studying this compound's mechanism of action, efficacy, and toxicity. [, , ]
- Analytical techniques: Methods like HPLC, LC-MS/MS, and GC-MS are essential for quantifying this compound, 5-FU, and their metabolites. [, , , , ]
- Clinical trial networks: Collaborative efforts are essential for conducting well-designed clinical trials to evaluate the safety and efficacy of this compound/5-FU combinations. [, ]
Q29: What is the historical context of this compound development?
A: The development of this compound emerged from efforts to improve the therapeutic index of 5-FU, a widely used but often toxic chemotherapy agent. Recognizing the role of DPD in limiting 5-FU bioavailability, researchers sought DPD inhibitors to enhance its oral delivery and potentially improve efficacy. [, ] While early clinical studies of this compound/5-FU showed promise, the inferior outcomes observed in later-phase trials, potentially linked to dosing schedules and unforeseen effects on 5-FU anabolism, led to the discontinuation of its development. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.